REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[O:3].S(=O)(=O)(O)O.C(O)=O.[NH2:13][NH:14][C:15]([NH2:17])=[O:16]>O.C(O)=O.O>[NH2:13][NH:14][C:15]([NH2:17])=[O:16].[N:4]1[C:2](=[O:3])[N:1]=[CH:15][N:14]=1 |f:5.6|
|
Name
|
N2H4
|
Quantity
|
4.18 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.17 mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
99.8 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
510.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NNC(=O)N
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)O.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After reflux at 108°-110° C. for four hours
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
stripping resumed at 118°-125° C.
|
Type
|
CUSTOM
|
Details
|
to give 595 grams of combined distillate
|
Type
|
CUSTOM
|
Details
|
Crude 1,2,4-triazol-5-one was recrystallized from H2O (725 ml)
|
Type
|
ADDITION
|
Details
|
was added for product filtration
|
Type
|
CUSTOM
|
Details
|
Vacuum-drying
|
Name
|
|
Type
|
product
|
Smiles
|
NNC(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
N1=NC=NC1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.8 mol | |
AMOUNT: MASS | 152.6 g | |
YIELD: PERCENTYIELD | 43.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[O:3].S(=O)(=O)(O)O.C(O)=O.[NH2:13][NH:14][C:15]([NH2:17])=[O:16]>O.C(O)=O.O>[NH2:13][NH:14][C:15]([NH2:17])=[O:16].[N:4]1[C:2](=[O:3])[N:1]=[CH:15][N:14]=1 |f:5.6|
|
Name
|
N2H4
|
Quantity
|
4.18 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.17 mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
99.8 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
510.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NNC(=O)N
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)O.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After reflux at 108°-110° C. for four hours
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
stripping resumed at 118°-125° C.
|
Type
|
CUSTOM
|
Details
|
to give 595 grams of combined distillate
|
Type
|
CUSTOM
|
Details
|
Crude 1,2,4-triazol-5-one was recrystallized from H2O (725 ml)
|
Type
|
ADDITION
|
Details
|
was added for product filtration
|
Type
|
CUSTOM
|
Details
|
Vacuum-drying
|
Name
|
|
Type
|
product
|
Smiles
|
NNC(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
N1=NC=NC1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.8 mol | |
AMOUNT: MASS | 152.6 g | |
YIELD: PERCENTYIELD | 43.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[O:3].S(=O)(=O)(O)O.C(O)=O.[NH2:13][NH:14][C:15]([NH2:17])=[O:16]>O.C(O)=O.O>[NH2:13][NH:14][C:15]([NH2:17])=[O:16].[N:4]1[C:2](=[O:3])[N:1]=[CH:15][N:14]=1 |f:5.6|
|
Name
|
N2H4
|
Quantity
|
4.18 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.17 mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
99.8 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
510.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NNC(=O)N
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)O.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After reflux at 108°-110° C. for four hours
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
stripping resumed at 118°-125° C.
|
Type
|
CUSTOM
|
Details
|
to give 595 grams of combined distillate
|
Type
|
CUSTOM
|
Details
|
Crude 1,2,4-triazol-5-one was recrystallized from H2O (725 ml)
|
Type
|
ADDITION
|
Details
|
was added for product filtration
|
Type
|
CUSTOM
|
Details
|
Vacuum-drying
|
Name
|
|
Type
|
product
|
Smiles
|
NNC(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
N1=NC=NC1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.8 mol | |
AMOUNT: MASS | 152.6 g | |
YIELD: PERCENTYIELD | 43.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |